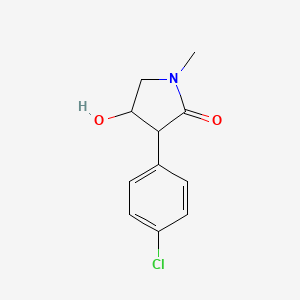
3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a chlorophenyl group attached to the pyrrolidinone ring, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and subsequent hydroxylation. One common method involves the use of 4-chlorobenzaldehyde and methylamine in the presence of a catalyst such as ferric chloride. The reaction mixture is heated to facilitate the formation of the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-4-oxo-1-methylpyrrolidin-2-one.
Reduction: Formation of 3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, the chlorophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-1-methylpyrrolidin-2-one: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
4-Hydroxy-1-methylpyrrolidin-2-one: Lacks the chlorophenyl group, which may reduce its hydrophobic interactions with molecular targets.
3-(4-Bromophenyl)-4-hydroxy-1-methylpyrrolidin-2-one: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and biological properties.
Uniqueness
3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is unique due to the presence of both the chlorophenyl and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c1-13-6-9(14)10(11(13)15)7-2-4-8(12)5-3-7/h2-5,9-10,14H,6H2,1H3 |
InChI-Schlüssel |
YRZQILKVBKDLMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(C1=O)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


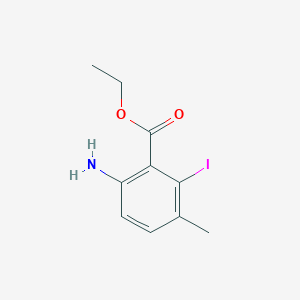
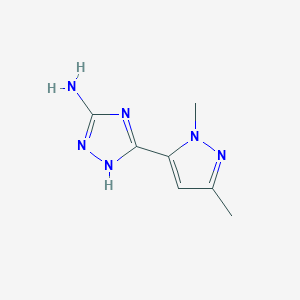

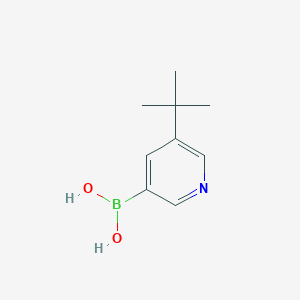
![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)
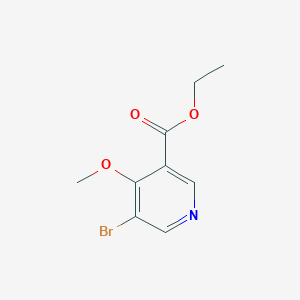
![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)

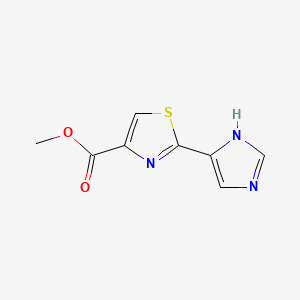
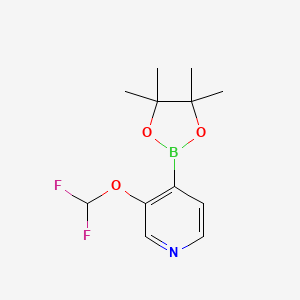
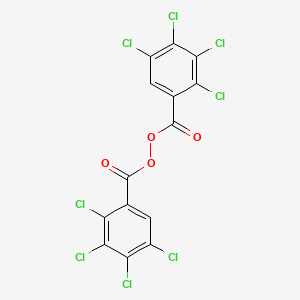
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
